molecular formula C6H4BrClO2S B1426717 Methyl 4-bromo-5-chlorothiophene-2-carboxylate CAS No. 1047630-72-7

Methyl 4-bromo-5-chlorothiophene-2-carboxylate

Cat. No. B1426717
CAS RN: 1047630-72-7
M. Wt: 255.52 g/mol
InChI Key: LVOXXQQWCWKTOM-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-5-chlorothiophene-2-carboxylate” is a chemical compound with the CAS Number: 1047630-72-7 . It has a molecular weight of 255.52 and its IUPAC name is methyl 4-bromo-5-chlorothiophene-2-carboxylate . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 4-bromo-5-chlorothiophene-2-carboxylate” is 1S/C6H4BrClO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 4-bromo-5-chlorothiophene-2-carboxylate” is a solid at room temperature . The compound’s molecular formula is C6H4BrClO2S .

Scientific Research Applications

Synthesis and Electrochemical Reduction of Methyl 4-bromo-5-chlorothiophene-2-carboxylate

This compound's electrochemical behavior and reduction products have been studied in detail, revealing that the reduction process follows an ECE mechanism, where the primary radical anion splits into a halide anion and a neutral heterocyclic radical. This reduction process results in the formation of methyl 1-benzothiophene-2-carboxylate as the only reduction product, highlighting the compound's reactivity and potential utility in various chemical transformations (Rejňák et al., 2004).

Genotoxic and Carcinogenic Potentials Assessment

Assessment of Genotoxic and Carcinogenic Potentials of Thiophene Derivatives

Methyl 4-bromo-5-chlorothiophene-2-carboxylate, being a thiophene derivative, is part of a class of compounds studied for their genotoxic/mutagenic and carcinogenic potentials. The assessment of these compounds, including related compounds like 3-aminothiophene derivatives, provides valuable insights into the toxicological profiles of thiophene derivatives and helps in understanding the potential risks and safe handling procedures of these compounds in research and industrial applications (Lepailleur et al., 2014).

Chemical Reactions and Intermediates

Reactions of Thiophene Derivatives

The chemical behavior of various thiophene derivatives, including 4-bromo-2,5-dimethoxyphenethylamine and its metabolism in rats, offers insights into the metabolic pathways and potential reactivity of related thiophene compounds like Methyl 4-bromo-5-chlorothiophene-2-carboxylate. Such studies contribute to the understanding of the chemical nature and potential applications of these compounds in various scientific fields (Kanamori et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . For safety, it’s recommended to keep the compound in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

properties

IUPAC Name

methyl 4-bromo-5-chlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOXXQQWCWKTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-5-chlorothiophene-2-carboxylate

CAS RN

1047630-72-7
Record name methyl 4-bromo-5-chlorothiophene-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 1 L round bottom flask was added aluminum chloride (11.32 g, 85 mmol) and methyl 5-chloro-2-thiophenecarboxylate (10 g, 56.6 mmol) dissolved in CHCl3 (250 mL). Br2 (4.08 ml, 79 mmol) was added dropwise over 10 minutes. After stirring for 6 h at 25° C., the light orange reaction solution was washed with sat NaHCO3. The organic layer was dried Na2SO4, filtered and concentrated. The residue was purified on silica gel [hexanes/EtOAc, 9:1] to give the product [12 g, 80%] as a white solid. LCMS (ES) m/z 256 (M+H)+.
Quantity
11.32 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
4.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 5-chloro-2-thiophenecarboxylate (7 g, 39.6 mmol) and aluminum trichloride (7.93 g, 59.4 mmol) in chloroform (79 ml) at 25° C. was added bromine (2.86 ml, 55.5 mmol). The resulting solution stirred at 25° C. for 2 h. Ice chips were added to quench and the solution was partitioned between H2O-DCM. The aqueous phase was washed several times with DCM and the combined organic fractions were dried over Na2SO4, concentrated and purified via column chromatography (silica, 5% EtOAc in hexanes) affording methyl 4-bromo-5-chloro-2-thiophenecarboxylate (7.2 g, 28.2 mmol, 71.1% yield) as a white solid; LCMS (ES) m/z=255, 257 (M, M+2)+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.93 g
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step One
Quantity
79 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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